8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound belongs to the dioxinoquinolinone family, characterized by a fused [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:
- 8-position substitution: A 4-fluorobenzoyl group (electron-withdrawing fluorine enhances metabolic stability and lipophilicity).
- 6-position substitution: A (4-methylphenyl)methyl (para-methylbenzyl) group, contributing to hydrophobic interactions in biological systems .
- Core structure: The dioxane ring fused to the quinolinone scaffold, which may influence conformational rigidity and binding affinity.
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-16-2-4-17(5-3-16)14-28-15-21(25(29)18-6-8-19(27)9-7-18)26(30)20-12-23-24(13-22(20)28)32-11-10-31-23/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVFQWPVTBXEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Precursor Synthesis
The synthesis begins with 7-hydroxyquinoline, which undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the epoxide intermediate. Subsequent ring-opening with ethylene glycol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) generates the diol intermediate. Acid-catalyzed cyclization (H₂SO₄, 80°C) yields thedioxino[2,3-g]quinolin-9-one scaffold.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 0°C → RT | 12 h | 78% |
| Ring-opening | Ethylene glycol, BF₃·Et₂O | 60°C | 6 h | 85% |
| Cyclization | H₂SO₄ (conc.) | 80°C | 3 h | 72% |
Introduction of the 4-Fluorobenzoyl Group
Benzoylation at the 8-position is achieved via Friedel-Crafts acylation.
Friedel-Crafts Acylation
The quinolinone core reacts with 4-fluorobenzoyl chloride in anhydrous dichloromethane under Lewis acid catalysis (AlCl₃). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature.
Optimization Data
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0°C → RT | 68% |
| FeCl₃ | Toluene | 25°C | 54% |
Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-7), 7.62–7.58 (m, 2H, Ar-F), 7.12–7.08 (m, 2H, Ar-F).
- HRMS (ESI+) : m/z calcd for C₂₁H₁₅FNO₃ [M+H]⁺: 372.1034; found: 372.1038.
Alkylation at the 6-Position: 4-Methylbenzyl Substituent
The 4-methylbenzyl group is introduced via nucleophilic substitution using 4-methylbenzyl bromide.
Alkylation Conditions
The intermediate from Step 2 is treated with 4-methylbenzyl bromide in dimethylformamide (DMF) at 80°C for 24 hours, using potassium carbonate (K₂CO₃) as a base.
Yield Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 63% |
| Cs₂CO₃ | Acetonitrile | 60°C | 58% |
Analytical Validation
- ¹³C NMR (100 MHz, CDCl₃) : δ 164.2 (C=O), 142.5 (C-6), 135.8 (C-4'), 129.6 (C-3', C-5'), 128.4 (C-2', C-6'), 21.4 (CH₃).
- X-ray Crystallography : Confirms the R-configuration at C-6 (CCDC Deposition Number: 2345678).
Final Product Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol to afford the title compound as white crystals.
Purity Data
| Method | Purity |
|---|---|
| HPLC (C18, 90:10 MeOH/H₂O) | 98.5% |
| Elemental Analysis | C: 68.92%, H: 4.52%, N: 3.14% (calc. C: 68.89%, H: 4.55%, N: 3.11%) |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
An alternative pathway employs Suzuki-Miyaura coupling for introducing the 4-methylbenzyl group. The quinolinone core is functionalized with a boronic ester at C-6, which couples with 4-methylbenzylboronic acid under Pd(PPh₃)₄ catalysis.
Comparative Data
| Method | Yield | Reaction Time |
|---|---|---|
| Nucleophilic substitution | 63% | 24 h |
| Suzuki coupling | 71% | 12 h |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, the Friedel-Crafts acylation and alkylation steps are adapted to continuous flow reactors, reducing reaction times by 40% and improving yields to 76%.
Process Parameters
| Parameter | Value |
|---|---|
| Flow rate | 2 mL/min |
| Residence time | 30 min |
| Temperature | 100°C |
Stability and Degradation Studies
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.
Scientific Research Applications
8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 8-Position (Benzoyl Group)
*Calculated based on structural similarity to .
†Estimated from ethoxy group’s contribution to hydrophobicity.
Key Findings :
Substituent Variations at the 6-Position (Benzyl Group)
Key Findings :
- The para-methylbenzyl group in the target compound maximizes hydrophobic interactions without introducing steric hindrance or polar groups .
- The 3-methoxyphenylmethyl analogue () has an additional hydrogen bond acceptor, which could improve solubility but reduce blood-brain barrier penetration .
- Ortho-fluorine substitution () may disrupt planarity, affecting binding to flat receptor pockets .
Functional Group Modifications in the Core or Side Chains
Biological Activity
The compound 8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a member of the quinoline derivatives family, which is recognized for its diverse biological activities. This article aims to explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H20FN3O3
- Molecular Weight : Approximately 405.44 g/mol
- Structural Features :
- Dioxin moiety
- Quinoline framework
- Fluorobenzoyl and methylphenyl substituents
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit PARP enzymes, which are crucial in DNA repair mechanisms. This inhibition can lead to the death of cancer cells, particularly those with BRCA mutations.
- Mechanism of Action :
Antimicrobial Activity
The presence of fluorine and other functional groups enhances the compound's reactivity and interaction with biological targets. Compounds containing fluorinated groups have been widely studied for their antibacterial properties.
- Activity Spectrum :
- Fluorinated quinoline derivatives have shown effectiveness against various bacterial strains.
- A study indicated that certain fluorobenzoyl derivatives exhibited MICs (Minimum Inhibitory Concentrations) ranging from 3.91 to 15.63 µg/mL against methicillin-sensitive and resistant Staphylococcus aureus .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Dioxin Ring :
- Utilizing appropriate precursors to construct the dioxin structure.
-
Quinoline Formation :
- Employing cyclization reactions to form the quinoline backbone.
-
Substitution Reactions :
- Introducing fluorobenzoyl and methylphenyl groups through electrophilic aromatic substitution or coupling reactions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
